molecular formula C15H13ClN2O B430712 N-(3-chlorophenyl)indoline-1-carboxamide

N-(3-chlorophenyl)indoline-1-carboxamide

Cat. No.: B430712
M. Wt: 272.73g/mol
InChI Key: NGFPHGLRXBDVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)indoline-1-carboxamide is a chemical compound offered for research and development purposes. This compound belongs to the class of indoline carboxamides, which are recognized in medicinal chemistry as privileged scaffolds due to their structural versatility and ability to interact with diverse biological targets . The indoline core, a saturated derivative of the indole heterocycle, facilitates key interactions with biological macromolecules, enhancing its utility in early-stage drug discovery . While the specific biological profile of this compound is a subject of ongoing research, its close structural analogues have demonstrated significant research value. Compounds based on the indole and indoline carboxamide framework are frequently investigated in neuroscience and oncology. For instance, certain amidinohydrazone-based agonists featuring an indole core have been identified as potent, selective agonists for the relaxin-3 receptor (RXFP3), a G-protein-coupled receptor in the brain that is a potential target for treating stress, feeding, and motivation-related disorders . In parallel, numerous N-substituted indole-2-carboxamide derivatives have shown potent and selective antiproliferative activity against various human cancer cell lines, including leukemia (K-562), colon cancer (HCT-116), and breast cancer (MCF-7), as revealed through MTT assays . Molecular docking studies suggest that such compounds can exhibit favorable binding interactions with key oncogenic targets like topoisomerases, PI3Kα, and EGFR . Researchers are encouraged to explore the potential of this compound within these and other biological contexts. Disclaimer: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. It is the responsibility of the researcher to conduct a comprehensive risk assessment before use.

Properties

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73g/mol

IUPAC Name

N-(3-chlorophenyl)-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C15H13ClN2O/c16-12-5-3-6-13(10-12)17-15(19)18-9-8-11-4-1-2-7-14(11)18/h1-7,10H,8-9H2,(H,17,19)

InChI Key

NGFPHGLRXBDVPM-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues
2.1.1 Core Modifications
  • Indoline vs. Indole: N-(3-chlorophenyl)naphthyl carboxamide () replaces the indoline core with a naphthyl group, enhancing aromaticity and planarity. This modification improves binding affinity to inflammatory targets (FLT1, NOS3) compared to Aspirin and Indomethacin . 1-methyl-N-phenyl-indole-3-carboxamide () features an unsaturated indole core.
2.1.2 Substituent Variations
  • Trifluoromethyl and Methyl Groups :
    • N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide () incorporates a pyrazole ring with trifluoromethyl and methyl groups. The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the chlorine substituent in the target compound .
  • Chromene Derivatives :
    • N-(3-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide () uses a chromene core, which has been validated as a reversible inhibitor of hMAO-B. The α,β-unsaturated ketone in chromene may enhance enzyme binding through conjugation effects, unlike the saturated indoline system .
2.2 Functional Comparisons
2.2.1 Bioactivity and Target Binding
Compound Core Structure Key Substituents Bioactivity Reference
N-(3-chlorophenyl)indoline-1-carboxamide Indoline 3-chlorophenyl Hypothesized anti-inflammatory or enzyme inhibition (structural analogy) -
N-(3-chlorophenyl)naphthyl carboxamide Naphthyl 3-chlorophenyl Superior binding to FLT1, NOS3 (anti-inflammatory) vs. Aspirin
1-methyl-N-phenyl-indole-3-carboxamide Indole Methyl, phenyl Unspecified binding; structural rigidity may limit target interactions
N-(3-chlorophenyl)-4-oxo-chromene-3-carboxamide Chromene 4-oxo, 3-chlorophenyl hMAO-B inhibition (reversible)
  • Quantum Chemical Reactivity :
    • The naphthyl carboxamide () exhibits higher softness energy (DFT analysis) than Aspirin, correlating with strong target binding due to enhanced electron delocalization .
    • Chlorine in the target compound provides moderate electron withdrawal, balancing reactivity and stability.
2.2.2 Pharmacokinetic Considerations
  • Solubility : Trifluoromethyl groups () reduce solubility but improve metabolic stability, whereas the indoline core may offer better solubility than planar aromatic systems .
  • Metabolic Stability: Saturated indoline cores (vs.

Q & A

Basic: What are the standard synthetic routes for N-(3-chlorophenyl)indoline-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with indoline-1-carboxylic acid activation followed by coupling with 3-chloroaniline. Key steps include:

  • Amide bond formation : Use coupling agents like carbodiimides (e.g., DCC or EDC) or acid chlorides for efficient conjugation .
  • Reaction optimization : Monitor progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity .
  • Temperature control : Exothermic reactions (e.g., acylation) require cooling (0–5°C) to prevent side products .

Example Data:

StepReagents/ConditionsYield (%)Purity (HPLC)
Amidation3-Chloroaniline, DCC, DMAP, DCM, 0°C → RT75–85≥95%
PurificationEthanol recrystallization70–8099%

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm structural integrity by identifying aromatic protons (δ 7.1–7.5 ppm for chlorophenyl) and carboxamide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry (EI-MS or ESI-MS) : Validate molecular weight (e.g., m/z 300.7 for C₁₅H₁₁ClN₂O) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .

Critical Note:
Discrepancies in melting points or spectral data may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro position, indoline substituents) and test against target enzymes (e.g., kinases) .
  • Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target engagement .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize analogs .

Example Contradiction Resolution:
If anti-inflammatory activity varies across studies, evaluate cell permeability (logP) and metabolic stability (microsomal assays) to differentiate pharmacokinetic vs. mechanistic effects .

Advanced: What strategies are recommended for elucidating the crystal structure of this compound using X-ray diffraction?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (<1.0 Å) to resolve Cl and O electron densities .
  • Refinement in SHELXL : Apply restraints for disordered regions (e.g., chlorophenyl rotation) and validate with R-factor convergence (<5%) .
  • Hydrogen Bonding Analysis : Identify key interactions (e.g., N–H···O=C) using Mercury software to explain stability .

Critical Note:
Twinned crystals may require integration of multiple datasets or use of TWINLAW for structure solution .

Advanced: How can researchers design experiments to assess the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
  • Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) products .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Example Data:

Metabolic ParameterValueMethod
t₁/₂ (Human Liver Microsomes)45 minLC-MS/MS
Major MetaboliteHydroxylated indolineHRMS

Basic: What are the key physicochemical properties of this compound relevant to formulation?

Methodological Answer:

  • Solubility : Determine in PBS (pH 7.4) and DMSO; logP ~3.2 indicates moderate lipophilicity .
  • Stability : Conduct accelerated stability studies (40°C/75% RH) to assess degradation under stress conditions .
  • pKa Estimation : Use potentiometric titration or computational tools (e.g., MarvinSuite) to predict ionization states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.